3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine
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Overview
Description
3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The compound features a bromine atom at the third position and an oxolan-2-ylmethoxy group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine typically involves the bromination of 2-[(oxolan-2-yl)methoxy]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Coupling Reactions: Products are biaryl compounds with diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the synthesis of probes for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The presence of the bromine atom and the oxolan-2-ylmethoxy group can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of the oxolan-2-ylmethoxy group.
3-Bromo-2-methoxypyridine: Features a methoxy group instead of the oxolan-2-ylmethoxy group.
Uniqueness
3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine is unique due to the presence of the oxolan-2-ylmethoxy group, which can impart distinct chemical and physical properties compared to its analogs. This structural feature may enhance its solubility, stability, and reactivity in various chemical reactions, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
3-bromo-2-(oxolan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQJBASCMGBBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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